2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE
CAS No.:
Cat. No.: VC1329705
Molecular Formula: C25H23N5O3
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N5O3 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1-one |
| Standard InChI | InChI=1S/C25H23N5O3/c1-27-13-15-28(16-14-27)19-11-12-22(30(32)33)23(17-19)29-25(31)21-10-6-5-9-20(21)24(26-29)18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3 |
| Standard InChI Key | PLHTVUFOHHOCSF-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Introduction
Chemical Structure and Properties
Structural Composition and Features
2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-4-phenyl-1,2-dihydrophthalazin-1-one possesses a complex molecular architecture built around a dihydrophthalazin-1-one core. The compound contains several key structural elements: a dihydrophthalazinone scaffold, a phenyl group at position 4, a 2-nitrophenyl group with a 4-methylpiperazin-1-yl substituent at position 5 attached to the nitrogen at position 2 of the dihydrophthalazinone ring. This arrangement creates a molecule with multiple potential interaction sites for biological targets, including hydrogen bond acceptors (carbonyl oxygen, nitro group), hydrogen bond donors (NH), and basic nitrogen atoms (in the methylpiperazine ring) .
The structural analysis reveals that this compound shares significant similarities with 4-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-1,2-dihydrophthalazin-1-one, differing only in the substitution pattern on the phenyl ring at position 4. The related compound contains an ethylphenyl group instead of the unsubstituted phenyl group present in our target compound . This minor structural difference would likely result in subtle changes to the physicochemical properties and potential biological activities.
Physicochemical Properties
Based on its chemical structure, 2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-4-phenyl-1,2-dihydrophthalazin-1-one would be expected to exhibit specific physicochemical properties. While direct experimental data for this exact compound is limited, we can infer certain properties based on its structural features and similar compounds. The presence of both polar groups (nitro, carbonyl, piperazine) and nonpolar aromatic rings suggests a molecule with moderate lipophilicity and potential for both hydrophobic and hydrogen bonding interactions.
Table 1: Predicted Physicochemical Properties of 2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-4-phenyl-1,2-dihydrophthalazin-1-one
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C25H23N5O3 | Derived from chemical structure |
| Molecular Weight | Approximately 441.5 g/mol | Calculated from molecular formula |
| Appearance | Likely a crystalline solid | Common for similar heterocyclic compounds |
| Solubility | Limited water solubility; better solubility in organic solvents | Based on structural features |
| LogP | Moderate (estimated 3-4) | Based on balance of hydrophilic and lipophilic groups |
| Hydrogen Bond Acceptors | Multiple (N and O atoms) | From structural analysis |
| Hydrogen Bond Donors | Limited (NH group) | From structural analysis |
The compound shares structural similarity with the related compound described in the literature with molecular formula C27H27N5O3, which has a slightly higher molecular weight due to the additional ethyl group .
Synthetic Approaches and Preparation
Key Reaction Considerations
Based on related synthetic procedures, several key factors would likely influence the successful synthesis of this compound:
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The reaction of piperazine derivatives with aryl halides typically requires basic conditions and may benefit from elevated temperatures, as demonstrated in the reaction of N-ethylpiperazine with 6-fluoro-3,4-dihydronaphthalen-1(2H)-one at 373 K .
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The presence of the nitro group, which is a strong electron-withdrawing group, would facilitate nucleophilic aromatic substitution reactions at the appropriate positions of the aromatic ring.
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Purification might involve techniques such as recrystallization or column chromatography, similar to methods used for related heterocyclic compounds.
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Careful control of reaction conditions would be necessary to achieve selectivity and avoid side reactions, particularly given the multiple functional groups present in the molecule.
Comparative Analysis with Related Compounds
Structural Analogs
The most closely related compound identified in the literature is 4-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-1,2-dihydrophthalazin-1-one, which differs from our target compound only in having an ethyl group on the phenyl ring at position 4 . This structural similarity suggests that both compounds may share similar physical properties and potentially similar biological activities, though the additional ethyl group in the related compound would likely confer increased lipophilicity.
Table 2: Comparison of 2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-4-phenyl-1,2-dihydrophthalazin-1-one with Structurally Related Compounds
| Compound | Key Structural Differences | Potential Impact on Properties |
|---|---|---|
| 2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-4-phenyl-1,2-dihydrophthalazin-1-one | Reference compound | Baseline properties |
| 4-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-1,2-dihydrophthalazin-1-one | Ethyl group on phenyl at position 4 | Increased lipophilicity; potentially altered receptor interactions |
| 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) | Different core structure; simpler molecule | Different biological activity profile; known neurotoxicity |
Availability and Chemical Registration
The related compound 4-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]-1,2-dihydrophthalazin-1-one is registered in chemical databases with the identifier 8006-7751 and is available as a screening compound . This suggests that our target compound might also be of interest for screening libraries, particularly for drug discovery efforts focused on targets where the phthalazinone scaffold has shown promise.
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